molecular formula C40H35N7O8 B14809180 2-[2-(2-{[(diphenylmethoxy)carbonyl]amino}-6-oxo-6,9-dihydro-5H-purin-9-yl)-N-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]acetamido]acetic acid

2-[2-(2-{[(diphenylmethoxy)carbonyl]amino}-6-oxo-6,9-dihydro-5H-purin-9-yl)-N-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]acetamido]acetic acid

Cat. No.: B14809180
M. Wt: 741.7 g/mol
InChI Key: OGQVQMPVFVXDIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-{[(diphenylmethoxy)carbonyl]amino}-6-oxo-6,9-dihydro-5H-purin-9-yl)-N-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]acetamido]acetic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as carbonyl, amino, and purine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-{[(diphenylmethoxy)carbonyl]amino}-6-oxo-6,9-dihydro-5H-purin-9-yl)-N-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]acetamido]acetic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include diphenylmethoxycarbonyl chloride, fluorenylmethoxycarbonyl chloride, and various amines and acids. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-{[(diphenylmethoxy)carbonyl]amino}-6-oxo-6,9-dihydro-5H-purin-9-yl)-N-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]acetamido]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, with some requiring elevated temperatures and pressures, while others proceed at room temperature .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[2-(2-{[(diphenylmethoxy)carbonyl]amino}-6-oxo-6,9-dihydro-5H-purin-9-yl)-N-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]acetamido]acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[2-(2-{[(diphenylmethoxy)carbonyl]amino}-6-oxo-6,9-dihydro-5H-purin-9-yl)-N-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]acetamido]acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(diphenylmethoxycarbonylamino)-6-oxo-1H-purin-9-yl)acetic acid
  • 2-(2-(benzhydryloxycarbonylamino)-6-oxo-1H-purin-9-yl)acetic acid

Uniqueness

What sets 2-[2-(2-{[(diphenylmethoxy)carbonyl]amino}-6-oxo-6,9-dihydro-5H-purin-9-yl)-N-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]acetamido]acetic acid apart from similar compounds is its unique combination of functional groups and structural complexity. This allows it to participate in a broader range of chemical reactions and interactions, making it a valuable tool in various scientific disciplines .

Properties

Molecular Formula

C40H35N7O8

Molecular Weight

741.7 g/mol

IUPAC Name

2-[[2-[(2Z)-2-benzhydryloxycarbonylimino-6-oxo-5H-purin-9-yl]acetyl]-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid

InChI

InChI=1S/C40H35N7O8/c48-32(46(22-33(49)50)20-19-41-39(52)54-23-31-29-17-9-7-15-27(29)28-16-8-10-18-30(28)31)21-47-24-42-34-36(47)43-38(44-37(34)51)45-40(53)55-35(25-11-3-1-4-12-25)26-13-5-2-6-14-26/h1-18,24,31,34-35H,19-23H2,(H,41,52)(H,49,50)(H,44,45,51,53)

InChI Key

OGQVQMPVFVXDIX-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)/N=C\3/NC(=O)C4C(=N3)N(C=N4)CC(=O)N(CCNC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)N=C3NC(=O)C4C(=N3)N(C=N4)CC(=O)N(CCNC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.